molecular formula C12H18ClN B3060020 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1609400-78-3

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B3060020
CAS No.: 1609400-78-3
M. Wt: 211.73
InChI Key: RRZWGTBRGQQDJQ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and synthetic compounds with significant biological activities .

Biochemical Analysis

Biochemical Properties

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This interaction can lead to the inhibition of MAO activity, resulting in increased levels of these neurotransmitters in the brain. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the release of neurotransmitters, thereby affecting synaptic transmission and neuronal communication . In addition, it can modulate the expression of genes involved in neuroprotection and neuroinflammation, potentially offering therapeutic benefits for neurodegenerative disorders . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with monoamine oxidase (MAO) leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including neuroprotection and modulation of neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective effects, enhancing cognitive function and reducing neuroinflammation . At higher doses, it can lead to toxic effects, including neuronal damage and behavioral changes . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines followed by reduction and N-alkylation . The reaction conditions often involve the use of isobutyryl chloride for acylation and subsequent reduction of the endocyclic C=N bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multistep synthesis with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), and reducing agents such as sodium borohydride (NaBH4) .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its stability and reactivity compared to other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZWGTBRGQQDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CC(N1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-78-3
Record name Isoquinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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